molecular formula C10H9NO3 B2536845 6,7-dihydroxy-4-methyl-1,2-dihydroquinolin-2-one CAS No. 686277-01-0

6,7-dihydroxy-4-methyl-1,2-dihydroquinolin-2-one

Cat. No.: B2536845
CAS No.: 686277-01-0
M. Wt: 191.186
InChI Key: YAAJFTVUZYRAIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-dihydroxy-4-methyl-1,2-dihydroquinolin-2-one is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.19 g/mol It is a derivative of quinolinone, characterized by the presence of hydroxyl groups at the 6 and 7 positions, and a methyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydroxy-4-methyl-1,2-dihydroquinolin-2-one typically involves the reaction of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates in the presence of POCl3 or diphenyl ether . Another method involves the reaction of 4-methyl-6,7-dihydroxycoumarin with triflic anhydride in the presence of triethylamine to afford bis(triflate) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

6,7-dihydroxy-4-methyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted quinolinones, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6,7-dihydroxy-4-methyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups at the 6 and 7 positions play a crucial role in its biological activity, allowing it to interact with enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-dihydroxy-4-methyl-1,2-dihydroquinolin-2-one is unique due to its specific substitution pattern and the presence of both hydroxyl and methyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

6,7-dihydroxy-4-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-5-2-10(14)11-7-4-9(13)8(12)3-6(5)7/h2-4,12-13H,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAJFTVUZYRAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=CC(=C(C=C12)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.